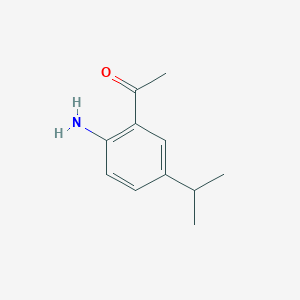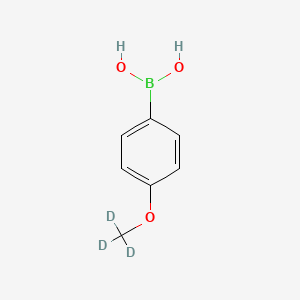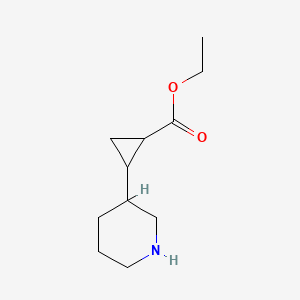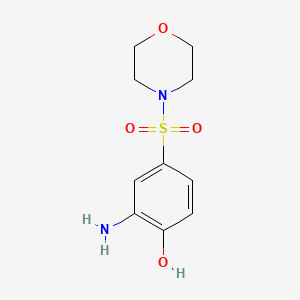![molecular formula C18H20N4O2 B2878841 N-Phenyl-2-[5-(1-prop-2-ynylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]acetamide CAS No. 1436227-28-9](/img/structure/B2878841.png)
N-Phenyl-2-[5-(1-prop-2-ynylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-2-[5-(1-prop-2-ynylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2-[5-(1-prop-2-ynylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps:
Formation of the Piperidine Derivative: The starting material, 1-prop-2-ynylpiperidine, is synthesized through the alkylation of piperidine with propargyl bromide under basic conditions.
Oxadiazole Ring Formation: The piperidine derivative is then reacted with a nitrile oxide, generated in situ from a suitable precursor such as a hydroximoyl chloride, to form the 1,2,4-oxadiazole ring.
Acetamide Formation: The final step involves the acylation of the oxadiazole derivative with phenylacetyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-2-[5-(1-prop-2-ynylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxadiazole ring to more reduced forms like amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-Phenyl-2-[5-(1-prop-2-ynylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticonvulsant, anti-inflammatory, and anticancer properties.
Biological Research: Used as a probe to study various biological pathways and interactions due to its ability to bind to specific receptors.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-Phenyl-2-[5-(1-prop-2-ynylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its anticonvulsant activity is believed to be due to its ability to modulate neuronal ion channels.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.
N-Phenyl-2-(4-methylpiperazin-1-yl)acetamide: Studied for its anti-inflammatory properties.
Uniqueness
N-Phenyl-2-[5-(1-prop-2-ynylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties compared to other piperidine derivatives. This structural feature enhances its binding affinity and specificity towards certain biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-phenyl-2-[5-(1-prop-2-ynylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-2-10-22-11-8-14(9-12-22)18-20-16(21-24-18)13-17(23)19-15-6-4-3-5-7-15/h1,3-7,14H,8-13H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLJKMGRYBAIDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C2=NC(=NO2)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methylspiro[6,7-dihydro-5H-indazole-4,2'-oxirane]](/img/structure/B2878758.png)


![N-benzyl-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2878763.png)
![4-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2878765.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2878768.png)
![[(1r,3r)-1-(Aminomethyl)-3-(benzyloxy)cyclobutyl]methanol hydrochloride](/img/structure/B2878769.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2878771.png)

![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2878775.png)

![N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide](/img/structure/B2878777.png)

